molecular formula C8H9NO4 B3055419 3-Ethoxy-4-nitrophenol CAS No. 64635-54-7

3-Ethoxy-4-nitrophenol

Cat. No. B3055419
CAS RN: 64635-54-7
M. Wt: 183.16 g/mol
InChI Key: ZUNWONPKZLVYCJ-UHFFFAOYSA-N
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Description

3-Ethoxy-4-nitrophenol is a chemical compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 . It is used in various applications, including as an intermediate in the synthesis of other compounds .


Synthesis Analysis

The synthesis of 3-Ethoxy-4-nitrophenol can be achieved using m-dichlorobenzene as the raw material instead of the high-priced resorcinol . The methoxy is converted into the hydroxy, and a simple alkaline process is used instead of the conventional hydrogen bromide/acetic acid system . This method has the advantages of simple synthesis steps, low pollution, environment friendliness, high product quality, high yield, low production cost, and normal-pressure operation .


Molecular Structure Analysis

The molecular structure of 3-Ethoxy-4-nitrophenol consists of a phenol group (a benzene ring with a hydroxyl group) with an ethoxy group and a nitro group attached . The InChI code for this compound is 1S/C8H9NO4/c1-2-13-8-5-6 (10)3-4-7 (8)9 (11)12/h3-5,10H,2H2,1H3 .


Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) is a common reaction involving nitrophenols . The rate of catalytic reduction of aromatic nitro-derivatives follows the increasing order of 4-nitrophenol (4-NP) > 2-nitrophenol (2-NP) > 3-nitrophenol (3-NP) .


Physical And Chemical Properties Analysis

3-Ethoxy-4-nitrophenol is a powder that is stored at room temperature .

Scientific Research Applications

1. Environmental Degradation and Treatment Methods

Studies have explored various methods for the degradation and treatment of nitrophenols, which are closely related to 3-Ethoxy-4-nitrophenol. These methods include cathode reduction and electro-Fenton methods for treating various nitrophenols, providing insights into the degradation sequences and pathways (Yuan et al., 2006). Additionally, the effects of nitrophenols on acetate utilizing methanogenic systems were studied, highlighting their impact on anaerobic systems (Haghighi Podeh et al., 1995). Furthermore, research on the degradation of 4-nitrophenol through electrochemical oxidation systems suggests potential applications for organic pollutant degradation (Chu et al., 2012).

2. Biochemical and Microbial Interactions

Investigations into the degradation gene cluster of nitrophenols in bacteria, such as Rhodococcus opacus, reveal the biological mechanisms involved in nitrophenol mineralization and their environmental implications (Kitagawa et al., 2004). Moreover, the study of chemotaxis and biodegradation of methyl-4-nitrophenol by Ralstonia sp. SJ98 provides insights into the microbial processes for environmental decontamination (Bhushan et al., 2000).

3. Photocatalytic and Electrochemical Properties

Research on surface modification of TiO2 with metalloporphyrins for the degradation of nitrophenol demonstrates the photocatalytic activity in environmental applications (Sun et al., 2011). In addition, the synthesis of Bi2O3 nanoparticles decorated on carbon nanotubes as an electrocatalyst for 4-nitrophenol reduction highlights its potential for reducing water pollution (Dighole et al., 2020).

Safety and Hazards

3-Ethoxy-4-nitrophenol is classified as dangerous, with hazard statements including H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust, wearing protective gloves/eye protection/face protection, and following specific procedures in case of contact with skin or eyes, or if inhaled .

Future Directions

The future directions for 3-Ethoxy-4-nitrophenol could involve finding more efficient and environmentally friendly methods for its synthesis, as well as exploring new applications for this compound in various industries . It’s also important to continue studying its properties and potential hazards to ensure safe and effective use .

Mechanism of Action

Target of Action

3-Ethoxy-4-nitrophenol is a chemical compound that belongs to the class of nitrophenolsThe nitro group, − NO 2, is a hybrid of two equivalent resonance structures .

Mode of Action

. This polar character could influence the compound’s interaction with its targets.

Pharmacokinetics

, which could influence its bioavailability and pharmacokinetic properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Ethoxy-4-nitrophenol. For instance, photocatalytic methods of organic synthesis using semiconductor and other photoactive materials can occur under milder conditions, have better selectivity, and meet the requirements of “green” chemistry . .

properties

IUPAC Name

3-ethoxy-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNWONPKZLVYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50541650
Record name 3-Ethoxy-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-nitrophenol

CAS RN

64635-54-7
Record name 3-Ethoxy-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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